T-2307 free base

Vue d'ensemble

Description

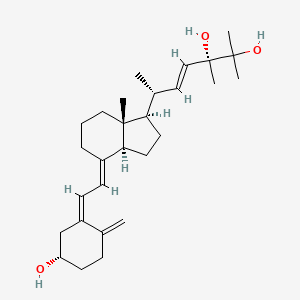

T-2307 est un nouveau composé d'arylamidine qui présente de puissantes activités antifongiques à large spectre, en particulier contre les champignons pathogènes tels que Candida albicans . Il est connu pour son mécanisme d'action unique, qui implique la perturbation sélective de la fonction mitochondriale dans les cellules de levure .

Applications De Recherche Scientifique

T-2307 has a wide range of scientific research applications, including:

Chemistry: T-2307 is used as a model compound in studies of arylamidine chemistry and its reactivity.

Biology: The compound is studied for its antifungal properties and its ability to disrupt mitochondrial function in yeast cells.

Mécanisme D'action

Target of Action

T-2307, a novel arylamidine, primarily targets the mitochondrial respiratory chain complexes in yeast cells . . These complexes play a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an energy-rich molecule.

Mode of Action

T-2307 accumulates in yeast cells via a specific polyamine transporter and disrupts the yeast mitochondrial membrane potential . It inhibits the respiration of yeast whole cells and isolated yeast mitochondria in a dose-dependent manner . The similarity of the effects of T-2307 and respiratory chain inhibitors on mitochondrial respiration indicates that T-2307 acts against pathogenic fungi in a manner similar to that of yeast .

Biochemical Pathways

The inhibition of respiratory chain complexes III and IV by T-2307 disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the intracellular ATP levels in yeast cells . ATP is the main source of energy for most cellular processes. Therefore, a decrease in ATP levels can lead to a lack of energy, which can disrupt various cellular processes and functions.

Pharmacokinetics

It has been shown that t-2307 accumulates in yeast cells via a specific polyamine transporter This suggests that the compound may have good bioavailability

Result of Action

The result of T-2307’s action is the selective disruption of yeast mitochondrial function, leading to a decrease in the intracellular ATP levels in yeast cells . This disruption of mitochondrial function and decrease in ATP levels can inhibit the growth of yeast cells, thereby exhibiting antifungal activity .

Action Environment

The action of T-2307 is selective for yeast cells, with little effect on mammalian cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the cellular environment.

Analyse Biochimique

Biochemical Properties

T-2307 free base plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is transported into Candida albicans cells via a high-affinity spermine and spermidine carrier regulated by Agp2 . This transporter-mediated uptake contributes to its potent antifungal activity. This compound competitively inhibits the uptake of spermine and spermidine, which are essential for fungal cell growth .

Cellular Effects

This compound selectively disrupts yeast mitochondrial function by inhibiting respiratory chain complexes III and IV . This disruption leads to a decrease in intracellular ATP levels, impairing cellular metabolism and energy production. The compound has little effect on mammalian cells, making it a promising candidate for antifungal therapy . Additionally, this compound influences cell signaling pathways and gene expression, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of this compound involves the collapse of the mitochondrial membrane potential in yeast cells . This collapse is achieved through the inhibition of respiratory chain complexes III and IV, leading to a disruption in mitochondrial function and a decrease in ATP production . This compound selectively targets fungal mitochondria, sparing mammalian cells and reducing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound accumulates in yeast cells via a specific polyamine transporter, leading to a gradual disruption of mitochondrial function . Over time, this results in a sustained decrease in intracellular ATP levels and impaired cellular metabolism . This compound has shown stability in laboratory conditions, with minimal degradation observed during in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rabbit model of cryptococcal meningoencephalitis, T-2307 demonstrated significant fungicidal activity at dosages between 1 and 2 mg/kg/day . Higher dosages did not result in increased efficacy, indicating a threshold effect. At high doses, this compound exhibited minimal toxic or adverse effects, making it a safe and effective antifungal agent .

Metabolic Pathways

This compound is involved in metabolic pathways that include the inhibition of mitochondrial respiratory chain complexes . This inhibition leads to a decrease in ATP production and a disruption of cellular metabolism. The compound interacts with enzymes and cofactors involved in mitochondrial respiration, further contributing to its antifungal activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters and binding proteins . In Candida albicans, the compound is taken up by a high-affinity spermine and spermidine carrier, leading to its accumulation in fungal cells . This selective uptake contributes to its potent antifungal activity and minimizes its effects on mammalian cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of fungal cells . The compound disrupts mitochondrial function by collapsing the mitochondrial membrane potential and inhibiting respiratory chain complexes . This selective targeting of fungal mitochondria contributes to its antifungal efficacy and reduces potential side effects on mammalian cells .

Méthodes De Préparation

La synthèse du T-2307 implique plusieurs étapes, commençant par la préparation de la structure de base de l'arylamidine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau d'arylamidine : Le noyau d'arylamidine est synthétisé par une série de réactions impliquant une substitution aromatique et une formation d'amidine.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour améliorer son activité antifongique.

Les méthodes de production industrielle du T-2307 sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts de production. Ces méthodes impliquent souvent une synthèse à grande échelle à l'aide de réacteurs automatisés et de procédés en continu .

Analyse Des Réactions Chimiques

Le T-2307 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le T-2307 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : Le T-2307 peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le T-2307 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le T-2307 est utilisé comme composé modèle dans les études de la chimie de l'arylamidine et de sa réactivité.

Biologie : Le composé est étudié pour ses propriétés antifongiques et sa capacité à perturber la fonction mitochondriale dans les cellules de levure.

Mécanisme d'action

Le T-2307 exerce ses effets en perturbant sélectivement la fonction mitochondriale dans les cellules de levure. Il est absorbé par les cellules par l'intermédiaire d'un transporteur de polyamine spécifique et s'accumule dans les mitochondries. Une fois à l'intérieur, le T-2307 inhibe les complexes III et IV de la chaîne respiratoire, ce qui entraîne un effondrement du potentiel de la membrane mitochondriale et une diminution des niveaux d'ATP intracellulaires . Cette perturbation de la fonction mitochondriale entraîne finalement la mort cellulaire .

Comparaison Avec Des Composés Similaires

Le T-2307 est unique parmi les agents antifongiques en raison de son mécanisme d'action sélectif et de sa capacité à cibler la fonction mitochondriale. Des composés similaires comprennent d'autres arylamidines telles que la pentamidine et la propamidine, qui présentent également une activité antifongique mais ont des mécanismes d'action différents . Contrairement au T-2307, ces composés ne ciblent pas sélectivement la fonction mitochondriale, ce qui fait du T-2307 un candidat prometteur pour le développement de nouvelles thérapies antifongiques .

Propriétés

IUPAC Name |

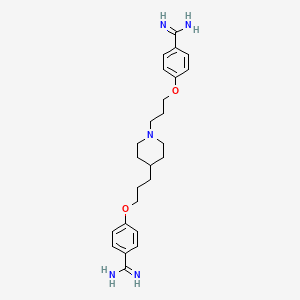

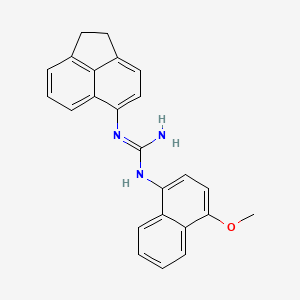

4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNDLEJVAIBADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236297 | |

| Record name | T-2307 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873546-31-7 | |

| Record name | T-2307 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873546317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-2307 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-2307 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMD55NSA1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)

![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)

![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)

![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)

![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)